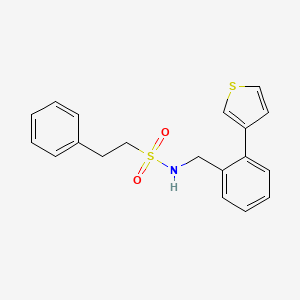

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly used in scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

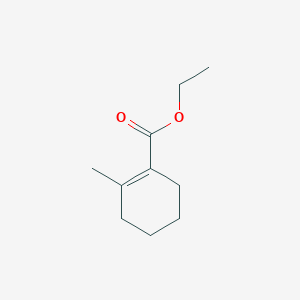

Catalytic Applications and Synthesis of Derivatives

- Research has explored the oxidative cross-coupling reactions involving sulfonamide derivatives, highlighting their role in producing complex organic structures. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been used in reactions with acrylate esters to yield dihydro-phenanthridine derivatives under specific catalytic conditions, demonstrating the versatility of sulfonamides in synthetic organic chemistry (Miura et al., 1998).

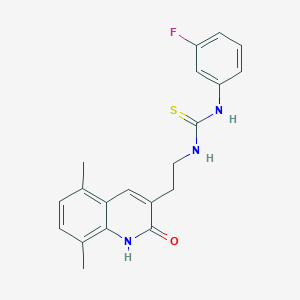

Pharmaceutical Research and Drug Design

- Sulfonamide derivatives have been investigated for their inhibitory activity against various enzymes, showcasing their potential in designing inhibitors with high affinity. This includes compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, which have shown promising results as inhibitors, suggesting their applicability in pharmaceutical research to develop new therapeutic agents (Röver et al., 1997).

- The synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has demonstrated potent inhibitory effects on carbonic anhydrase isozymes, with potential applications in lowering intraocular pressure, suggesting the importance of sulfonamide derivatives in addressing ophthalmological conditions (Casini et al., 2002).

Anticancer and Antiviral Agents

- Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of benzenesulfonamides have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities . These studies underline the significant potential of sulfonamide derivatives in developing multifunctional drugs (Küçükgüzel et al., 2013).

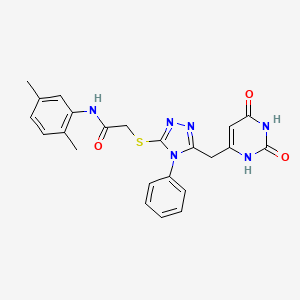

Enzyme Inhibition for Therapeutic Applications

- The exploration of benzenesulfonamide derivatives incorporating triazole moieties as carbonic anhydrase inhibitors reveals their high effectiveness, with some compounds showing significant activity in lowering intraocular pressure in glaucoma models. This underscores the role of sulfonamide derivatives in designing enzyme inhibitors for therapeutic use (Nocentini et al., 2016).

Mécanisme D'action

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been used as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic agents . Therefore, it’s plausible that this compound may interact with similar targets.

Biochemical Pathways

Given the potential biological activities of thiophene derivatives, it’s plausible that this compound may affect pathways related to cell growth, inflammation, microbial activity, blood pressure regulation, and atherosclerosis .

Propriétés

IUPAC Name |

2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-10,12,15,20H,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPBHPAYNJTXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)

![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)

![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)

![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)